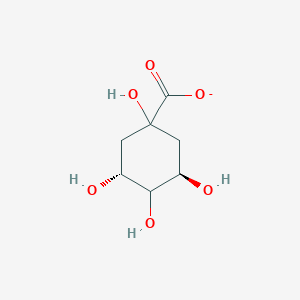
(-)-Quinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-quinate is a quinate that is the conjugate base of (-)-quinic acid. It has a role as a plant metabolite. It is a conjugate base of a (-)-quinic acid.
An acid which is found in cinchona bark and elsewhere in plants. (From Stedman, 26th ed)
科学的研究の応用
1. Potential Use as a Natural Herbicide
- Phytotoxic Effects on Plants: (-)-Quinate, also known as 1,3,4,5-tetrahydroxycyclohexanecarboxylate, has been found to mimic the effects of herbicides in plants. In studies, the exogenous application of quinate affected plant growth and metabolism, suggesting its potential as a natural herbicide. Specifically, its application through the nutrient solution was lethal to pea plants, and both nutrient solution and spray treatments affected plant growth (Zulet, Zabalza, & Royuela, 2013).
2. Role in Weed Control
- Weed Species Sensitivity to Quinate: Quinate has shown phytotoxicity against several weed species, particularly Papaver rhoeas. Its ability to control growth at certain concentrations indicates its utility in weed control management. The study also explored the physiological effects of quinate on sensitive and resistant plants, highlighting its influence on carbon/nitrogen metabolism rather than specific changes in the shikimate pathway (Zabalza et al., 2020).
3. Understanding Plant Metabolic Pathways
- Role in Plant Biosynthesis: Quinate plays a role in the biosynthesis of chlorogenic acids (CGAs) in plants, which serve multiple functions including deterring herbivory and possessing antifungal and antioxidant properties. The study of quinate dehydrogenase (QDH) in plants helps in understanding the evolution and function of plant metabolic pathways, particularly in relation to plant growth and development (Gritsunov et al., 2018).
特性
製品名 |
(-)-Quinate |
|---|---|
分子式 |
C7H11O6- |
分子量 |
191.16 g/mol |
IUPAC名 |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1 |
InChIキー |
AAWZDTNXLSGCEK-LNVDRNJUSA-M |
異性体SMILES |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O |
同義語 |
Acid, Quinic Quinate Quinic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![2-Nitrobenzoic acid [1-(4-methylphenyl)-1-oxopropan-2-yl] ester](/img/structure/B1225501.png)
![N-[3-(4-chlorophenyl)-5-oxo-4-pyrazolidinyl]-3-methylbenzamide](/img/structure/B1225502.png)
![5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1225509.png)
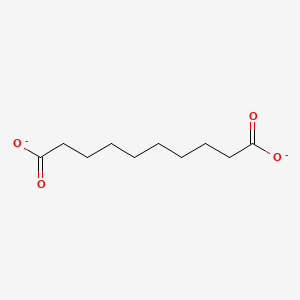
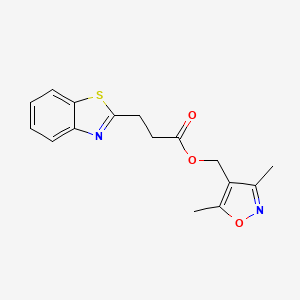
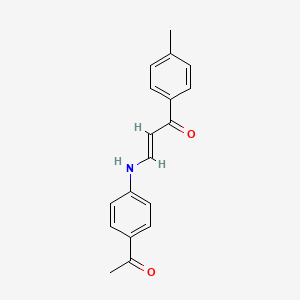
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B1225515.png)
![N-[2-(diethylamino)ethyl]-2-(2-furanyl)-4-quinolinecarboxamide](/img/structure/B1225516.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-2-furancarboxamide](/img/structure/B1225518.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide](/img/structure/B1225519.png)
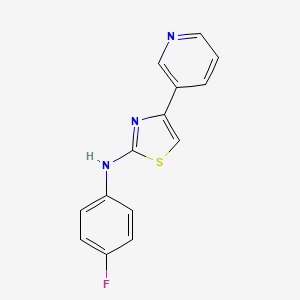
![2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-isothiazolo[5,4-c]quinoline-1-thione](/img/structure/B1225523.png)